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Introduction

SOMS3355 is an investigational therapeutic agent under development for the treatment of
hyperkinetic movement disorders, most notably chorea associated with Huntington's disease.
The active pharmaceutical ingredient in SOM3355 is bevantolol hydrochloride, a compound
previously marketed for hypertension.[1][2] Its repositioning for neurological indications stems
from the discovery of its novel, dual mechanism of action, which combines selective 1-
adrenergic receptor antagonism with the inhibition of vesicular monoamine transporters 1 and 2
(VMAT1 and VMAT2).[1] This unique pharmacological profile offers the potential for a
multifaceted therapeutic effect, addressing not only the motor symptoms of Huntington's
disease but also associated behavioral and psychiatric manifestations.[1]

This technical guide provides an in-depth exploration of the mechanism of action of SOM3355,
supported by available preclinical and clinical data. It is intended to serve as a comprehensive
resource for researchers, clinicians, and professionals involved in the field of
neuropharmacology and drug development.

Core Mechanism of Action: A Dual Approach

SOM3355 exerts its therapeutic effects through two primary pharmacological actions:
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e Inhibition of Vesicular Monoamine Transporters (VMAT1 and VMAT?2): SOM3355 acts as a
potent inhibitor of VMAT1 and VMATZ2, which are crucial for the packaging of monoamine
neurotransmitters (such as dopamine, serotonin, and norepinephrine) into synaptic vesicles.
[1] By impeding the function of these transporters, SOM3355 reduces the vesicular storage
of monoamines, leading to their increased cytosolic presence and subsequent degradation
by enzymes like monoamine oxidase (MAO). This ultimately results in a depletion of
monoamines available for release into the synaptic cleft, thereby dampening excessive
dopaminergic neurotransmission, a key pathophysiological feature of chorea in Huntington's
disease.[3]

o Selective 1-Adrenergic Receptor Antagonism: SOM3355 is a selective antagonist of the 1-
adrenergic receptor.[1] These receptors are predominantly found in the heart but are also
present in the central nervous system. While the precise contribution of f1-adrenergic
blockade to the overall therapeutic effect in Huntington's disease is still under investigation, it
is hypothesized to play a role in mitigating some of the behavioral and psychiatric symptoms,
such as anxiety and agitation, that are often co-morbid with the disease.[1]

Preclinical and Clinical Data
Preclinical Data

In vitro studies have demonstrated the potent inhibitory activity of SOM3355 on VMAT2. A key
study highlighted that SOM3355 inhibits the uptake of 3H-dopamine with a potency comparable
to that of tetrabenazine (TBZ), an established VMAT2 inhibitor. However, SOM3355 showed a
different interaction profile with the VMAT2 transporter compared to TBZ.
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Compound Target Assay IC50 (nM)
3H-dopamine uptake
SOM3355 hVMAT2 o 66
inhibition
) SH-dopamine uptake
Tetrabenazine (TBZ) hVMAT?2 32

inhibition

3H-serotonin uptake
SOM3355 hVMAT2 o 600
inhibition

) 3H-serotonin uptake
Tetrabenazine (TBZ) hVMAT2 o 63
inhibition

3H-serotonin uptake
SOM3355 r'VMAT1 S 44
inhibition

) 3H-serotonin uptake
Tetrabenazine (TBZ) 'VMAT1 o >10,000
inhibition

hVMAT2: human Vesicular Monoamine Transporter 2; rVMAT1: rat Vesicular Monoamine
Transporter 1. Data sourced from a 2022 publication by Gamez et al.

Clinical Data

Phase 2a and Phase 2b clinical trials have provided evidence for the efficacy and safety of
SOMS3355 in patients with Huntington's disease. The primary endpoint in these studies was the
change in the Unified Huntington's Disease Rating Scale Total Maximal Chorea (UHDRS-TMC)
score.

Phase 2a Proof-of-Concept Study:

Change in UHDRS-

p-value (vs.
Treatment Group N TMC Score from
) Placebo)
Baseline
Placebo 32 - -
SOM3355 (400 Statistically significant
32 _ <0.05
mg/day) improvement
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Data from a crossover study design as described in a 2022 publication by Gamez et al.[4]
Phase 2b Study:

A Phase 2b study further evaluated the efficacy and safety of two different doses of SOM3355.

Change in UHDRS-

p-value (vs.
Treatment Group N TMC Score from
. Placebo)
Baseline
Placebo ~46
SOM3355 (400 N N
~47 Not specified Not specified
mg/day)
SOM3355 (600
~47 -3.46 0.04

mg/day)

Data from a prespecified subgroup of patients not taking concomitant neuroleptics.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of SOM3355 and a general
workflow for its clinical evaluation.
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Caption: Proposed dual mechanism of action of SOM3355.
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Caption: General workflow for the clinical development of SOM3355.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1208721?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

Detailed, proprietary experimental protocols for SOM3355 are not publicly available. However,
based on standard methodologies in pharmacology, the following outlines the likely approaches
used to characterize its mechanism of action.

VMAT2 Inhibition Assays

1. Radioligand Binding Assay (Competitive Inhibition):
e Objective: To determine the binding affinity of SOM3355 to VMAT?2.
e General Procedure:

o Preparation of membranes from cells or tissues expressing VMAT?2 (e.g., rat striatum or
recombinant cell lines).

o Incubation of the membranes with a constant concentration of a radiolabeled VMAT2
ligand (e.g., [3H]dihydrotetrabenazine) and varying concentrations of SOM3355.

o Separation of bound and free radioligand by rapid filtration.
o Quantification of radioactivity on the filters using liquid scintillation counting.

o Data analysis to determine the concentration of SOM3355 that inhibits 50% of the specific
binding of the radioligand (IC50), from which the binding affinity (Ki) can be calculated.

2. Monoamine Uptake Assay:

o Objective: To measure the functional inhibition of VMAT2-mediated monoamine transport by
SOM3355.

e General Procedure:
o Isolation of synaptic vesicles from VMAT2-expressing tissues or cells.

o Incubation of the vesicles with a radiolabeled monoamine (e.g., [*H]dopamine or
[3H]serotonin) in the presence of ATP to energize the transporter.
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[e]

Inclusion of varying concentrations of SOM3355 in the incubation mixture.

o

Termination of the uptake reaction by rapid filtration and washing.

[¢]

Quantification of the radioactivity accumulated inside the vesicles.

Calculation of the IC50 value for the inhibition of monoamine uptake.

[¢]

B1l-Adrenergic Receptor Binding Assay

» Objective: To determine the binding affinity and selectivity of SOM3355 for the B1-adrenergic
receptor.

e General Procedure:

o Preparation of cell membranes from a cell line recombinantly expressing the human 1-
adrenergic receptor.

o Incubation of the membranes with a radiolabeled 3-adrenergic antagonist (e.g., [BH]CGP-
12177) and a range of concentrations of SOM3355.

o Separation of bound and free radioligand via filtration.
o Measurement of bound radioactivity by liquid scintillation.
o Determination of the IC50 and subsequent calculation of the Ki value.

o To assess selectivity, similar binding assays would be performed using cell lines
expressing other B-adrenergic receptor subtypes (e.g., f2).

Conclusion

SOM3355 represents a promising therapeutic candidate for Huntington's disease with a novel,
dual mechanism of action. By inhibiting VMAT1 and VMAT2, it directly targets the
hyperdopaminergic state associated with chorea. Concurrently, its selective 31-adrenergic
antagonism may provide additional benefits in managing the behavioral and psychiatric
symptoms of the disease. The preclinical and clinical data gathered to date support its
continued development, with ongoing and planned Phase 3 trials anticipated to further
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elucidate its clinical utility and safety profile. Further research into the nuanced interactions of
SOMS3355 with its molecular targets will be crucial for a complete understanding of its
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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